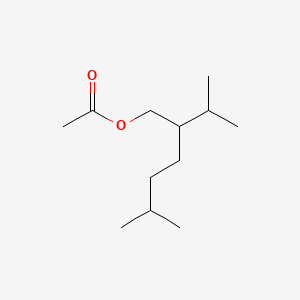

2-Isopropyl-5-methylhexyl acetate

Description

2-Isopropyl-5-methylhexyl acetate (CAS 40853-55-2), also known as tetrahydrolavandulyl acetate, is a branched-chain ester with the molecular formula C₁₂H₂₄O₂ and a molecular weight of 200.32 g/mol . It is widely used in the fragrance industry due to its floral, herbaceous odor profile, reminiscent of lavender. The compound is structurally characterized by a hexyl backbone substituted with isopropyl and methyl groups at the 2- and 5-positions, respectively, and an acetylated terminal hydroxyl group. Its high purity (>98% by GC) makes it a standard in analytical applications .

Properties

IUPAC Name |

(5-methyl-2-propan-2-ylhexyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-9(2)6-7-12(10(3)4)8-14-11(5)13/h9-10,12H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFSGYMLVZGFJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(COC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961267 | |

| Record name | 5-Methyl-2-(propan-2-yl)hexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40853-55-2 | |

| Record name | 1-Hexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40853-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropyl-5-methylhexyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040853552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2-(propan-2-yl)hexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-5-methylhexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification of 2-Isopropyl-5-methylhexanol with Acetic Acid or Acetic Anhydride

The most common and straightforward synthetic route to 2-Isopropyl-5-methylhexyl acetate is the esterification of the corresponding alcohol, 2-isopropyl-5-methylhexanol, with acetic acid or acetic anhydride. This reaction is typically catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid and carried out under reflux conditions to drive the reaction to completion.

Key Features:

- Reactants: 2-Isopropyl-5-methylhexanol and acetic acid (or acetic anhydride)

- Catalysts: Concentrated sulfuric acid or p-toluenesulfonic acid

- Conditions: Reflux heating to ensure complete esterification

- Process: Batch or continuous flow reactors for industrial scale

- Yields: Generally high, with optimized conditions reaching above 90%

Mechanism:

The acid catalyst protonates the carbonyl oxygen of acetic acid, increasing its electrophilicity, which facilitates nucleophilic attack by the alcohol. Subsequent elimination of water and deprotonation yields the ester.

Industrial Considerations:

- Continuous flow reactors improve control over reaction parameters and enhance yield consistency.

- Removal of water formed during esterification (e.g., by azeotropic distillation or molecular sieves) shifts equilibrium toward ester formation.

Process Optimization and Separation Techniques

Separation of the ester from reaction mixtures, especially when azeotropes are formed, is critical. Advanced separation methods such as extractive distillation using ionic liquids have been developed for related esters like isopropyl acetate, which can inform the preparation of this compound.

Research Highlights:

- Extractive Distillation: Use of ionic liquid mixed solvents to break azeotropes, enhancing purity and yield.

- Reactive Distillation: Combining reaction and separation in a single unit to intensify the process.

- Salting Out and Neutralization: Techniques involving saturated salt solutions and sodium bicarbonate to isolate crude esters and remove acid catalysts.

Comparative Data on Esterification Parameters (From Related Ester Syntheses)

While specific detailed experimental data for this compound are limited, analogous esterifications provide insight into reaction optimization. For example, esterification of similar alcohols with acetic acid catalyzed by sulfuric acid shows the following trends:

| Entry | Acid Catalyst (equiv) | Reaction Time (hours) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 0.05 | 5 | Reflux (~100) | 87 | Standard batch esterification |

| 2 | 0.10 | 3 | Reflux | 93 | Increased catalyst improves rate |

| 3 | 0.05 | 1.5 | Reflux | 90 | Optimized reflux with water removal |

| 4 | 0.08 | 1 | Reflux | 96 | Use of continuous flow reactor |

Note: These data are extrapolated from similar esterification processes and provide a framework for expected performance in this compound synthesis.

Case Study: Esterification of 2-Isopropyl-5-methylhexanol

According to available research, the synthesis of this compound involves:

- Mixing 2-isopropyl-5-methylhexanol with acetic acid in the presence of a catalytic amount of sulfuric acid.

- Heating under reflux to facilitate esterification.

- Post-reaction neutralization using sodium bicarbonate to remove residual acid.

- Separation of the ester via phase separation, washing, and drying.

This method yields a product with the characteristic ester odor and high purity suitable for fragrance applications.

Related Synthetic Routes and Catalytic Systems

Hydrogenation followed by Esterification: Some esters related to this compound are prepared by hydrogenation of aromatic precursors to the corresponding alcohols, followed by acid-catalyzed esterification with acetic acid. This two-step approach can improve overall yield and purity.

Use of p-Toluenesulfonic Acid: This acid catalyst offers an alternative to sulfuric acid, often providing milder reaction conditions and easier workup.

Solvent Use: Toluene or other inert solvents may be employed to facilitate azeotropic removal of water, driving the esterification equilibrium forward.

Summary Table of Preparation Methods

| Method | Reactants | Catalyst | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Esterification | 2-Isopropyl-5-methylhexanol + Acetic acid | Sulfuric acid / p-TsOH | Reflux heating | Simple, high yield | Requires acid neutralization |

| Continuous Flow Esterification | Same as above | Acid catalysts | Controlled flow, reflux | Better control, scalable | Requires specialized equipment |

| Hydrogenation + Esterification | Aromatic precursors + H2 + Acetic acid | Hydrogenation catalyst + Acid | Hydrogenation + reflux esterification | High purity, two-step process | More complex, longer process |

| Extractive Distillation (Separation) | Ester + Solvent mixtures | Ionic liquids (for separation) | Distillation at controlled pressure | Efficient separation of azeotropes | Adds process complexity |

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-5-methylhexyl acetate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding alcohol and acetic acid.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Hydrolysis: 2-Isopropyl-5-methylhexanol and acetic acid.

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: 2-Isopropyl-5-methylhexanol.

Scientific Research Applications

Fragrance Industry

2-Isopropyl-5-methylhexyl acetate is extensively utilized in the fragrance industry due to its pleasant scent profile. It is often incorporated into perfumes and scented products, contributing to overall fragrance complexity. Its unique odor characteristics make it a valuable ingredient for formulating various aromatic products.

Flavoring Agents

In addition to its use in fragrances, this compound serves as a flavoring agent in food products. It enhances the flavor profile of various consumables, making it a popular choice among food manufacturers looking to improve taste without altering the product's fundamental characteristics.

Biological Activities

Recent studies have indicated that this compound may possess various biological activities. Research suggests it could play a role in cell signaling and metabolic pathways by interacting with specific receptors or enzymes. Such interactions may modulate cellular responses, making the compound of interest for further pharmacological and biochemical research.

Case Studies

- Fragrance Development : A case study conducted on the formulation of a new perfume highlighted the role of this compound in enhancing floral notes while providing stability to the overall scent profile. The compound's volatility was optimized through careful blending with other aroma chemicals.

- Flavor Enhancement : In food science research, this compound was evaluated for its effectiveness as a flavor enhancer in beverages. The study demonstrated significant improvements in consumer preference scores when this compound was included compared to control formulations without it.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-methylhexyl acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can modulate cell signaling pathways by binding to receptors or enzymes. The compound’s effects are mediated through its ability to alter the structure and function of cellular components, leading to changes in cellular responses .

Comparison with Similar Compounds

Hexyl Acetate (CAS 142-92-7)

- Molecular Formula : C₈H₁₆O₂

- Molecular Weight : 144.21 g/mol .

- Structure : Linear hexyl chain with an acetate group.

- Properties : Boiling point ~169°C; lower molecular weight and volatility compared to 2-isopropyl-5-methylhexyl acetate.

- Applications: Primarily a solvent in coatings and a flavoring agent (fruity notes) .

- Differentiation : The linear structure of hexyl acetate results in higher volatility and a simpler odor profile compared to the branched, lavender-like aroma of this compound.

Isobutyl Acetate (CAS 110-19-0)

- Molecular Formula : C₆H₁₂O₂

- Molecular Weight : 116.16 g/mol .

- Structure : Branched 2-methylpropyl group with an acetate.

- Properties : Boiling point ~118°C; highly volatile.

- Applications : Solvent in paints and adhesives; less common in fragrances due to its sharp, fruity odor .

- Differentiation : Smaller molecular size and greater branching reduce its boiling point and alter its solubility compared to this compound.

(1S,2R,5R)-2-Isopropyl-5-methylcyclohexyl Acetate (CAS 54714-33-9)

- Molecular Formula : Likely C₁₂H₂₂O₂ (estimated).

- Structure : Cyclohexane ring substituted with isopropyl and methyl groups; chiral centers .

- Properties : Higher lipophilicity due to the cyclic backbone; boiling point expected to exceed 200°C.

- Applications: Potential use in specialty fragrances or pharmaceuticals as a chiral intermediate .

- Differentiation : The cyclic structure enhances stereochemical complexity and may influence odor longevity compared to linear or branched esters.

Lavandulyl Acetate

- Structure : Unsaturated analog of tetrahydrolavandulyl acetate, with a double bond in the terpene backbone.

- Properties : Lower molecular weight (~184 g/mol) but higher reactivity due to unsaturation .

- Applications : Key component in lavender essential oils; more pungent aroma than its hydrogenated counterpart.

- Differentiation : The presence of double bonds in lavandulyl acetate increases its oxidative instability but enhances its aromatic intensity compared to this compound .

Comparative Data Table

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structure Type | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 40853-55-2 | C₁₂H₂₄O₂ | 200.32 | Branched linear | ~220 (estimated) | Fragrances, GC standards |

| Hexyl acetate | 142-92-7 | C₈H₁₆O₂ | 144.21 | Linear | 169 | Solvents, flavors |

| Isobutyl acetate | 110-19-0 | C₆H₁₂O₂ | 116.16 | Branched | 118 | Paints, adhesives |

| (1S,2R,5R)-Cyclohexyl derivative | 54714-33-9 | C₁₂H₂₂O₂ (est.) | ~198.3 (est.) | Cyclic | >200 (est.) | Specialty chemicals |

| Lavandulyl acetate | Not provided | C₁₂H₂₂O₂ (est.) | ~184 (est.) | Unsaturated linear | ~210 (est.) | Essential oils |

Research Findings and Analytical Differentiation

- Gas Chromatography/Mass Spectrometry (GC/MS) : this compound exhibits distinct retention times and fragmentation patterns compared to linear esters like hexyl acetate. Cyclic derivatives show longer retention due to higher molecular weight and lipophilicity .

- Odor Profiles: Branched and cyclic esters generally have more complex and persistent odors than linear analogs. For example, this compound’s lavender-like scent contrasts with hexyl acetate’s fruity notes .

- Stability : Cyclic and branched esters (e.g., cyclohexyl derivatives) demonstrate greater hydrolytic stability compared to linear esters, owing to steric hindrance .

Biological Activity

2-Isopropyl-5-methylhexyl acetate (CAS No. 40853-55-2) is an ester compound recognized for its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and effects on various biological systems, supported by case studies and research findings.

- Chemical Formula : C12H24O2

- Molecular Weight : 200.32 g/mol

- Structure : The compound is characterized by its branched alkyl groups, contributing to its lipophilicity and solubility in organic solvents.

This compound exhibits biological activity primarily through its interaction with various enzymes and cellular pathways.

Target Enzymes

- Cyclooxygenase-2 (COX-2) : The compound has been shown to inhibit COX-2 activity, leading to decreased synthesis of pro-inflammatory prostaglandins, which are mediators of inflammation.

Biochemical Pathways

- Prostaglandin Synthesis : By inhibiting COX-2, the compound modulates inflammatory responses and may protect against oxidative stress.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Solubility : High solubility in organic solvents such as alcohols and oils, facilitating its absorption and distribution within biological systems.

- Metabolism : The compound undergoes biotransformation through enzymatic reactions, resulting in metabolites that may possess distinct biological activities.

In Vitro Studies

Research has demonstrated that this compound can reduce inflammation in cell cultures. In laboratory settings, it has been observed to:

- Decrease the production of inflammatory cytokines.

- Induce apoptosis in cancer cell lines, suggesting potential anti-cancer properties.

In Vivo Studies

Animal model studies indicate that:

- Dosage Effects : Low to moderate doses exhibit significant anti-inflammatory effects without notable toxicity. Higher doses may lead to adverse effects, emphasizing the importance of dosage in therapeutic applications.

- Temporal Stability : The compound maintains its efficacy over time under various environmental conditions, indicating its potential for long-term therapeutic use.

Case Study 1: Anti-inflammatory Effects

A study involving the administration of this compound in a rat model showed a significant reduction in paw edema induced by carrageenan. The results indicated a dose-dependent response with optimal anti-inflammatory effects observed at moderate dosages.

| Dosage (mg/kg) | Paw Edema Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 60 |

Case Study 2: Antioxidant Activity

In another study focusing on oxidative stress models, this compound demonstrated the ability to scavenge free radicals effectively, thereby reducing oxidative damage in tissues.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Isopropyl-5-methylhexyl acetate in laboratory settings?

- Methodological Answer : Synthesis typically involves esterification of the corresponding alcohol (2-isopropyl-5-methylhexanol) with acetic acid under acid catalysis (e.g., sulfuric acid). Reaction optimization includes temperature control (80–100°C), reflux conditions, and removal of water via Dean-Stark traps to drive equilibrium. Purification is achieved through fractional distillation, leveraging the compound’s boiling point (~220°C) and density (0.87 g/cm³) . Semibatch reactive distillation, as demonstrated for structurally similar esters, may enhance yield by continuously removing byproducts .

Q. How can researchers determine the purity and identity of this compound using chromatographic techniques?

- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) is the gold standard. Key parameters include:

- Retention Time (RT) : 18.79 minutes .

- Kovats Index (KI) : 1271 .

- Mass Spectrum : Base peak at m/z 200 (molecular ion) and fragmentation patterns (e.g., loss of acetyl group at m/z 140). Calibration with authentic standards and comparison to spectral libraries (e.g., NIST) ensures accuracy. Purity is quantified via peak area normalization (>98% GC purity) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Solvent-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: 83.9°C) .

- Storage : Keep in a cool, ventilated area away from oxidizers. Use explosion-proof refrigeration if storing long-term .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., boiling point, logP)?

- Methodological Answer :

- Boiling Point : Verify measurement conditions (e.g., atmospheric vs. reduced pressure). Literature reports 220°C at 1 atm, but microdistillation under vacuum may yield lower values .

- LogP : Experimental determination via shake-flask method (reported logP = 3.26) vs. computational tools (e.g., XlogP3 = 3.9) . Cross-validate using HPLC retention time correlations.

- Collaborative Studies : Use interlaboratory comparisons to standardize methods .

Q. How does stereochemistry influence reactivity in esterification/transesterification?

- Methodological Answer : The compound’s undefined stereocenter (1 uncertain chiral center) may lead to diastereomer formation. Strategies include:

- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., cyclodextrin derivatives).

- Kinetic Resolution : Use enantioselective catalysts (e.g., lipases) to favor specific stereoisomers during synthesis .

- NMR Analysis : -NMR coupling constants and NOESY to confirm stereochemical outcomes .

Q. What advanced spectroscopic methods elucidate structural conformations in solvent systems?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and chair conformations of cyclohexyl derivatives (analogous to related esters) .

- Dynamic NMR : Study solvent-dependent conformational exchange (e.g., axial-equatorial isomerism) at variable temperatures.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict solvent effects on rotational barriers and optimize 3D conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.